molecular formula C9H7NOS B6320063 3-HYDROXY-2-(THIOPHEN-2-YL)PYRIDINE CAS No. 500706-99-0

3-HYDROXY-2-(THIOPHEN-2-YL)PYRIDINE

Cat. No.: B6320063
CAS No.: 500706-99-0
M. Wt: 177.22 g/mol
InChI Key: RKRINYXJXSTYHE-UHFFFAOYSA-N
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Description

3-HYDROXY-2-(THIOPHEN-2-YL)PYRIDINE is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-HYDROXY-2-(THIOPHEN-2-YL)PYRIDINE typically involves the condensation of thiophene derivatives with pyridine derivatives. One common method includes the use of a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-HYDROXY-2-(THIOPHEN-2-YL)PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridine and thiophene compounds .

Scientific Research Applications

3-HYDROXY-2-(THIOPHEN-2-YL)PYRIDINE has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-HYDROXY-2-(THIOPHEN-2-YL)PYRIDINE is unique due to the combination of both pyridine and thiophene rings in a single molecule, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-thiophen-2-ylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-7-3-1-5-10-9(7)8-4-2-6-12-8/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRINYXJXSTYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591893
Record name 2-(Thiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500706-99-0
Record name 2-(Thiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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